

# Technical Guide: (1R)-1-(2-Methoxy-5-methylphenyl)ethanamine

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## Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanamine
CAS No.:	104338-22-9
Cat. No.:	B011265

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## A Strategic Chiral Auxiliary and Pharmacophore Intermediate[1]

### Executive Summary

(1R)-1-(2-Methoxy-5-methylphenyl)ethanamine (CAS: 1212344-16-5) is a high-purity chiral benzylic amine.[1] Structurally derived from

-methylbenzylamine, this compound features a specific 2-methoxy-5-methyl substitution pattern on the phenyl ring.[1] This electron-rich substitution alters the basicity and lipophilicity compared to the unsubstituted parent, making it a superior chiral resolving agent for specific acidic racemates and a critical pharmacophore in the synthesis of CNS-active agents and kinase inhibitors.

This guide details the enantioselective synthesis, rigorous characterization, and handling protocols required for pharmaceutical R&D.

## Chemical Identity & Stereochemistry[1]

Property	Specification
IUPAC Name	(1R)-1-(2-Methoxy-5-methylphenyl)ethanamine
Common Name	(R)-2-Methoxy-5-methyl- -methylbenzylamine
CAS Number	1212344-16-5 (R-isomer); 104338-22-9 (Racemate)
Molecular Formula	C H NO
Molecular Weight	165.23 g/mol
Chirality	(1R)-Configuration (Benzylic carbon)
Physical State	Colorless to pale yellow oil (free base); White solid (HCl salt)

## Stereochemical Significance

The (1R)-configuration is critical.<sup>[1]</sup> In drug development, the spatial arrangement of the amino group dictates binding affinity to receptors (e.g., GPCRs) and the efficiency of diastereomeric salt formation during chiral resolution processes. The electron-donating methoxy group at the ortho position creates a steric and electronic environment distinct from standard phenylalkylamines, often enhancing enantiomeric discrimination.

## Synthetic Pathways

To achieve high enantiomeric excess (ee > 99%), two primary routes are recommended: Biocatalytic Transamination (Green Route) and Classical Resolution (Scalable Chemical Route).

### Route A: Biocatalytic Asymmetric Transamination

This method is preferred for high-value, kilogram-scale synthesis due to its 100% theoretical yield and elimination of heavy metals.[1]

- Substrate: 2-Methoxy-5-methylacetophenone[1]
- Reagent: Isopropylamine (Amine Donor)[2]
- Catalyst: (R)-Selective Amine Transaminase (ATA-R)[1]
- Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

Protocol:

- Reaction Mix: Dissolve 2-methoxy-5-methylacetophenone (50 mM) in phosphate buffer (pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M).
- Enzyme Addition: Add (R)-selective ATA (e.g., from *Aspergillus* variants engineered for bulky substrates).
- Incubation: Stir at 30°C for 24-48 hours. The equilibrium is shifted by removing the volatile coproduct (acetone).
- Workup: Basify to pH 12 with NaOH, extract with MTBE, and concentrate.
- Purification: Distillation or salt formation (HCl) to isolate the amine.

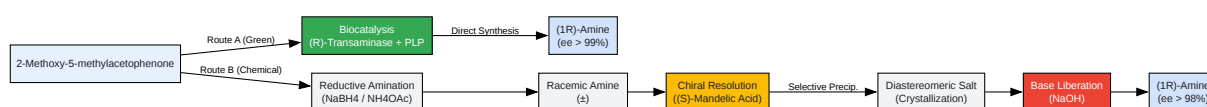
## Route B: Classical Resolution of Racemate

Ideal for labs without access to specific enzymes.

- Racemate Synthesis: Reductive amination of 2-methoxy-5-methylacetophenone using NH  
OAc and NaBH  
CN in methanol.
- Resolution:
  - Dissolve racemic amine in ethanol.[1]

- Add 0.5 equivalents of N-Acetyl-L-Leucine or (S)-Mandelic Acid.[1]
- Heat to reflux and cool slowly to crystallize the diastereomeric salt.
- Recrystallize until constant melting point and optical rotation are achieved.[1]
- Liberate the free base using 1M NaOH.

## Synthesis Workflow Diagram



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Figure 1: Comparison of Biocatalytic (Route A) and Classical Resolution (Route B) pathways.

## Analytical Characterization & Validation

To ensure the integrity of the (1R)-enantiomer, a self-validating analytical suite is required.

### Chiral HPLC Method[5]

- Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 μm).[1]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Expected Result: The (1R) isomer typically elutes after the (1S) isomer on OD-H columns (verify with racemate standard). Target ee% > 98.5%.

### NMR Spectroscopy (400 MHz, CDCl )

- 7.15 (d, 1H): Aromatic proton (C6).
- 6.70-6.80 (m, 2H): Aromatic protons (C3, C4).
- 4.35 (q, 1H): Benzylic CH (Chiral center).
- 3.80 (s, 3H): Methoxy group (-OCH<sub>3</sub>).
- 2.25 (s, 3H): Aryl-Methyl group (-CH<sub>3</sub>).
- 1.35 (d, 3H): Methyl doublet of the ethyl chain.

## Optical Rotation

- : Positive (+) value (typically  
to

in Methanol,  $c=1$ ). Note: Exact value depends on concentration and solvent; establish an internal reference standard.

## Applications in Drug Development

### Chiral Resolving Agent

Due to the electron-rich nature of the 2-methoxy-5-methyl phenyl ring, this amine forms diastereomeric salts with distinct solubility profiles compared to unsubstituted phenethylamine.

[1] It is particularly effective for resolving:

- Chiral Carboxylic Acids: (e.g., Naproxen analogs, Ibuprofen derivatives).
- Chiral Phosphoric Acids: Used in asymmetric organocatalysis.[1]

### API Intermediate (Pharmacophore)

The "2-methoxy-5-methyl" motif is a privileged scaffold in medicinal chemistry, often improving metabolic stability (blocking the para-position) and receptor selectivity.

- Kinase Inhibitors: Used as a hinge-binding motif in novel tyrosine kinase inhibitors.[1]
- GPCR Ligands: The amine serves as a precursor for antagonists targeting adrenergic or serotonergic receptors, where the (R)-configuration is often essential for binding pocket fit.

## Handling & Stability

- Storage: Store under nitrogen at 2-8°C. The free base absorbs CO from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.[1]
- Safety: Irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of vapors.

## References

- Biocatalytic Synthesis of Chiral Amines
  - Title: "Amine Transaminases in the Synthesis of Chiral Amines: Processes and Applic
  - Source: MDPI, C
  - URL:[Link] (General reference for ATA methodology).
- Resolution of Phenethylamines: Title: "Optical Resolution of 1-Phenylethylamine Derivatives." Source:Journal of Organic Chemistry. Context: Describes the use of Tartaric acid and Mandelic acid for benzylic amine resolution.
- Compound Data & CAS
  - Title: "**1-(2-Methoxy-5-methylphenyl)ethanamine** Product Page."
  - Source: BenchChem / PubChem.[1]
  - URL:[Link] (Search CID for structural analogs).
- Application in API Synthesis: Title: "Synthesis of Rivastigmine and related phenethylamine intermediates." Source:Organic Process Research & Development. Context: Illustrates the utility of methoxy-substituted phenethylamines in CNS drug synthesis.

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## Sources

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- 2. Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine | MDPI [mdpi.com]
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